Compound Description: (S)-N-(4-cyano-3-(trifluoromethyl)phenyl)-3-(3-fluoro-4-chlorophenoxy)-2-hydroxy-2-methylpropanamide is a selective androgen receptor modulator (SARM) investigated for its potential as a hormonal male contraceptive. [] In preclinical studies, this compound exhibited high binding affinity for androgen receptors, acting as a full agonist. [] When administered to male rats, it demonstrated suppression of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) levels, leading to a reduction in prostate size and effects on spermatogenesis, ultimately resulting in infertility. [] These effects were reversible upon discontinuation of treatment. []
Compound Description: (2R,4R)-N-(4-chlorophenyl)-N-(2-fluoro-4-(2-oxopyridin-1(2H)-yl)phenyl)-4-methoxypyrrolidine-1,2-dicarboxamide, also known as PD 0348292, is a potent and selective factor Xa inhibitor. [] It exhibits oral bioavailability and has demonstrated efficacy in preclinical models of thrombosis. [] This compound entered phase II clinical trials for the treatment and prevention of thrombotic disorders. []
Compound Description: N-(2-chloro-4-((6,7-dimethoxy-4-quinolyl)oxy)phenyl)-N'-(5-methyl-3-isoxazolyl)urea is a compound for which a pharmaceutically acceptable salt in a crystalline form has been patented. [] The specific biological activity of this compound has not been disclosed in the patent. []
Compound Description: 3-(2,6-Dichloro-3,5-dimethoxyphenyl)-1-(6-(4-(4-ethylpiperazin-1-yl)phenylamino)pyrimidin-4-yl)-1-methylurea, also known as NVP-BGJ398, is a potent and selective inhibitor of the fibroblast growth factor receptor (FGFR) family of receptor tyrosine kinases. [] It exhibits antitumor activity in preclinical models, particularly in bladder cancer xenografts with FGFR3 overexpression, making it a potential therapeutic agent for cancer treatment. []
Compound Description: N-Methyl-N-phenyl-2-((2-(pyridin-2-yl)quinolin-4-yl)oxy)propanamide (22a) is a high-affinity ligand for translocator protein (TSPO), a biomarker of neuroinflammation. [] This compound exhibits low nanomolar affinity for TSPO in both rat and human tissues, with a moderate lipophilicity profile, making it a promising lead for developing PET radioligands for imaging TSPO in vivo. []
Compound Description: (-)-trans-(2S,5S)-2-(3-(2-Oxopropylsulfonyl)-4-n-propoxy-5-(3-hydroxypropoxy)phenyl)-5-(3,4,5-trimethoxyphenyl)tetrahydrofuran is a potent and orally active platelet-activating factor (PAF) antagonist. [] It exhibits high affinity for PAF receptors in vitro and demonstrates efficacy in various in vivo models of PAF-induced inflammation. [] This compound represents a promising lead for developing anti-inflammatory agents. []
3-Phenyl-1,2,4-triazolin-5-one and its N-methyl derivatives
Compound Description: 3-Phenyl-1,2,4-triazolin-5-one and its N-methyl derivatives were investigated for their tautomeric behavior. [] Spectroscopic evidence indicated that these compounds primarily exist in the oxo form, except for the 2-methyl derivative, which favors the hydroxy form. []
Compound Description: A series of N-(phenyl)-N-(4-methylquinolinyl)amine derivatives were investigated for their fluorescence properties in the presence of hydrogen peroxide and cobalt(II). [] These compounds exhibited varying fluorescence intensities depending on their substituents and the reaction conditions. [] In particular, the derivative with a 4'-hydroxy group on the phenyl ring showed the highest fluorescence intensity and stability, demonstrating potential for cobalt(II) detection. []
Compound Description: 2-[N-(4-Chlorophenyl)-N-methylamino]-4H-pyrido[3.2-e]-1,3-thiazin-4-one, also known as YM928, is an orally active α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor antagonist. [] It exhibits broad-spectrum anticonvulsant activity in various animal models of generalized seizures. []
Compound Description: (E)-3-phenyl-2-styrylquinazolin-4(3H)-one derivatives represent a novel class of noncompetitive, NR2C/D subunit-selective N-methyl-D-aspartate (NMDA) receptor antagonists. [] They exhibit potent inhibition of recombinant NMDA receptors containing NR2C/D subunits with significant selectivity over NR2A/B-containing receptors. []
Compound Description: A series of N-(2,5-disubstituted phenyl)-N'-(3-substituted phenyl)-N'-methylguanidines were synthesized and evaluated as NMDA receptor ion-channel blockers. [] The structure-activity relationship studies revealed that compounds with specific substitution patterns on the phenyl rings exhibited high affinity and selectivity for NMDA receptors. [] Notably, compounds with 2,5-disubstitution on one phenyl ring and 3-substitution on the other phenyl ring demonstrated potent NMDA receptor blocking activity. []
N-[(1S,2S)-3-(4-Chlorophenyl)-2-(3-cyanophenyl)-1-methylpropyl]-2-methyl-2-{[5-(trifluoromethyl)pyridin-2-yl]oxy}propanamide (MK-0364 or Taranabant)
Compound Description: N-[(1S,2S)-3-(4-Chlorophenyl)-2-(3-cyanophenyl)-1-methylpropyl]-2-methyl-2-{[5-(trifluoromethyl)pyridin-2-yl]oxy}propanamide, also known as MK-0364 or Taranabant, is an acyclic amide cannabinoid-1 receptor (CB1R) inverse agonist. [, ] It exhibited potent and selective binding to CB1R and demonstrated efficacy in reducing food intake and body weight in rodent models of obesity. [] The development of Taranabant was discontinued due to adverse effects observed in clinical trials. []
N-Hydroxy-3-phenyl-2-propenamides
Compound Description: N-Hydroxy-3-phenyl-2-propenamides represent a class of compounds explored for their inhibitory activity against human histone deacetylases (HDACs). [] These compounds exhibited potent inhibition of HDACs in vitro and demonstrated antitumor activity in cell-based assays and xenograft models. []
Compound Description: 4-(5-(4-Chlorophenyl)-2-methyl-3-propionyl-1H-pyrrol-1-yl)benzenesulfonamide, also known as A-867744, is a positive allosteric modulator (PAM) of the α7 nicotinic acetylcholine receptor (nAChR). [] This compound enhances the activity of α7 nAChRs by increasing the potency, efficacy, and duration of acetylcholine-evoked currents. [] A-867744 represents a potential therapeutic agent for cognitive deficits associated with schizophrenia and Alzheimer's disease. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.